molecular formula C11H9NO3 B11898536 8-Amino-5-hydroxy-1-naphthoic acid

8-Amino-5-hydroxy-1-naphthoic acid

Katalognummer: B11898536
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: AJPVIRWFKZXFLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-5-hydroxy-1-naphthoic acid is an aromatic compound that belongs to the class of naphthoic acids. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 5th position on the naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-hydroxy-1-naphthoic acid typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave at a temperature of around 195°C for 36 hours . The reaction mixture is then treated with hydrochloric acid to precipitate the product, which is further purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Amino-5-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

8-Amino-5-hydroxy-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of colorants and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 8-Amino-5-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

    3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the amino group.

    1-Naphthoic acid: Lacks both the hydroxyl and amino groups.

    2-Hydroxy-1-naphthoic acid: Similar but with different positioning of functional groups.

Uniqueness: 8-Amino-5-hydroxy-1-naphthoic acid is unique due to the presence of both hydroxyl and amino groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

8-amino-5-hydroxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-8-4-5-9(13)6-2-1-3-7(10(6)8)11(14)15/h1-5,13H,12H2,(H,14,15)

InChI-Schlüssel

AJPVIRWFKZXFLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.